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Compound of Interest

Compound Name: Onapristone

Cat. No.: B1677295

This technical support guide provides researchers, scientists, and drug development
professionals with a comprehensive comparison of onapristone extended-release (ER) and
immediate-release (IR) formulations based on findings from clinical studies. The information is
presented in a question-and-answer format to address specific experimental and
troubleshooting concerns.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic differences between onapristone ER and IR
formulations?

Al: The primary pharmacokinetic distinction lies in the rate of absorption and subsequent peak
plasma concentrations. The extended-release formulation was designed to mitigate the liver
function test (LFT) elevations observed with the immediate-release version by reducing the
maximum plasma concentration (Cmax).[1][2]

A Phase | study (NCT02052128) directly compared the pharmacokinetics of onapristone ER
(50 mg twice daily) and IR (100 mg once daily). The ER formulation resulted in a median Cmax
on day 1 that was more than two times lower than that of the IR formulation.[3] The time to
reach Cmax (Tmax) was also delayed with the ER formulation, indicating a slower absorption
rate.[3] Despite the lower Cmax, the steady-state trough concentrations (Cmin-ss) for both

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1677295?utm_src=pdf-interest
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/75/15_Supplement/4523/603560/Abstract-4523-Population-pharmacokinetic-PPK
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179222/
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497701/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

formulations were similar.[3] Pharmacokinetic modeling also revealed that the ER formulation
exhibits less variability compared to the IR formulation.

Q2: How do the safety profiles of onapristone ER and IR compare, particularly concerning
hepatotoxicity?

A2: The development of the onapristone ER formulation was specifically aimed at addressing
the hepatotoxicity concerns associated with the IR formulation. Earlier clinical trials with the IR
formulation were halted due to an unacceptable incidence of severe liver enzyme elevations.

Pooled data from two Phase I-ll studies (NCT02052128 and NCT02049190) involving 88
patients treated with onapristone ER showed that elevated alanine aminotransferase (ALT)
and aspartate aminotransferase (AST) levels were more common in patients with liver
metastases (20%) compared to those without (6.3%). However, of the five patients with grade 3
or higher ALT elevations, four were assessed as unrelated to the extended-release
onapristone. These findings suggest that the ER formulation, by reducing peak drug exposure,
may be associated with a reduced risk of hepatotoxicity.

Q3: What is the established mechanism of action for onapristone?

A3: Onapristone is a Type | progesterone receptor (PR) antagonist. It functions by binding to
the progesterone receptor and inhibiting its activation, which in turn prevents the expression of
genes that are responsive to progesterone. This action can inhibit the proliferative effects
mediated by the progesterone receptor in cancer cells that overexpress it. Unlike some other
antiprogestins, onapristone prevents the PR complex from binding to DNA.

Experimental Protocols
Phase | Study (NCT02052128) Methodology
This open-label, multicenter, randomized, parallel-group, phase 1 study was designed to

determine the recommended phase 2 dose of onapristone ER and to compare the safety and
pharmacokinetics of the ER and IR formulations.

o Patient Population: Female patients (=18 years) with recurrent or metastatic progesterone
receptor-expressing cancers.
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e Treatment Arms:
o Onapristone ER tablets: 10, 20, 30, 40, or 50 mg administered orally twice daily (BID).
o Onapristone IR tablets: 100 mg administered orally once daily (QD).

e Pharmacokinetic Sampling:

o ER Formulation (Day 1): Blood samples were collected at 0, 1, 2, 4, 6, 8, and 12 hours
post-dose.

o IR Formulation (Day 1): Blood samples were collected at 0, 1, 2, 3, 4, 6, 8, 12, and 24
hours post-dose.

o Steady-State Trough Concentrations: Samples were taken on days 8, 29, and 57 just
before drug intake for both formulations.

» Analytical Method: Onapristone plasma concentrations were measured using validated
ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).

Quantitative Data Summary

Table 1. Pharmacokinetic Parameters of Onapristone ER vs. IR (Day 1)

Onapristone ER (50 mg Onapristone IR (100 mg
Parameter

BID) QD)
Median Cmax >2x Lower than IR
Median Tmax 2.5 hours 1 hour

Data from a Phase I-1l clinical study (NCT02052128)

Table 2: Steady-State Trough Concentrations (Cmin-ss)
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Formulation Median Cmin-ss
Onapristone ER (50 mg BID) 1835 ng/mL
Onapristone IR (100 mg QD) 1504 ng/mL

Data from days 8, 29, and 57 of a Phase I-II clinical study (NCT02052128)
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Onapristone's antagonistic effect on progesterone receptor signaling.
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Workflow for the Phase | clinical trial comparing Onapristone ER and IR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Onapristone Formulations: A Technical Comparison of
Extended-Release and Immediate-Release Payloads]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1677295#onapristone-extended-
release-vs-immediate-release-in-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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